molecular formula C11H20ClN3 B15310493 1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride

1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride

Cat. No.: B15310493
M. Wt: 229.75 g/mol
InChI Key: GLFAJFUKTZOCNT-UHFFFAOYSA-N
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Description

1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group and a cyclopropyl group attached to the pyrazole ring, making it a unique and interesting molecule for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the tert-butyl group: This step typically involves the alkylation of the pyrazole ring using tert-butyl halides in the presence of a strong base.

    Cyclopropyl group addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Formation of the methanamine group: This can be achieved through reductive amination reactions, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.

    Hydrochloride salt formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.

    Addition: Addition reactions, such as Michael addition, can occur at the double bonds of the pyrazole ring, leading to the formation of various adducts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

    1-(1-tert-butyl-5-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride: This compound has a phenyl group instead of a cyclopropyl group, which may affect its reactivity and binding properties.

    1-(1-tert-butyl-5-methyl-1H-pyrazol-3-yl)methanamine hydrochloride: The presence of a methyl group instead of a cyclopropyl group can lead to differences in steric and electronic effects.

    1-(1-tert-butyl-5-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride: The ethyl group may influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H20ClN3

Molecular Weight

229.75 g/mol

IUPAC Name

(1-tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H19N3.ClH/c1-11(2,3)14-10(8-4-5-8)6-9(7-12)13-14;/h6,8H,4-5,7,12H2,1-3H3;1H

InChI Key

GLFAJFUKTZOCNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)CN)C2CC2.Cl

Origin of Product

United States

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